Cas no 2229272-56-2 (methyl 4-(2-hydroxy-3-methoxy-3-oxopropyl)-1-methyl-1H-pyrazole-3-carboxylate)

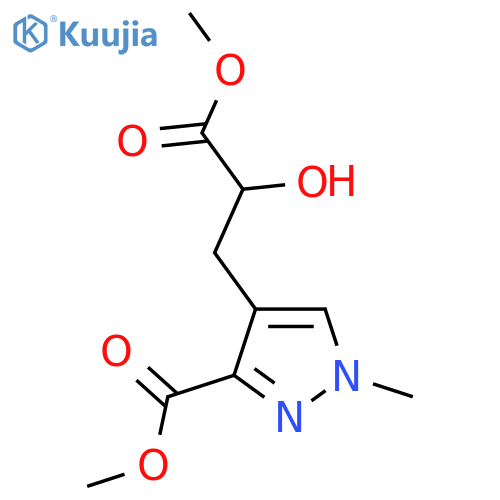

2229272-56-2 structure

商品名:methyl 4-(2-hydroxy-3-methoxy-3-oxopropyl)-1-methyl-1H-pyrazole-3-carboxylate

methyl 4-(2-hydroxy-3-methoxy-3-oxopropyl)-1-methyl-1H-pyrazole-3-carboxylate 化学的及び物理的性質

名前と識別子

-

- 2229272-56-2

- EN300-1738928

- methyl 4-(2-hydroxy-3-methoxy-3-oxopropyl)-1-methyl-1H-pyrazole-3-carboxylate

-

- インチ: 1S/C10H14N2O5/c1-12-5-6(4-7(13)9(14)16-2)8(11-12)10(15)17-3/h5,7,13H,4H2,1-3H3

- InChIKey: MNGWFGOZTPNBKM-UHFFFAOYSA-N

- ほほえんだ: OC(C(=O)OC)CC1=CN(C)N=C1C(=O)OC

計算された属性

- せいみつぶんしりょう: 242.09027155g/mol

- どういたいしつりょう: 242.09027155g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 17

- 回転可能化学結合数: 6

- 複雑さ: 296

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 90.6Ų

- 疎水性パラメータ計算基準値(XlogP): 0

methyl 4-(2-hydroxy-3-methoxy-3-oxopropyl)-1-methyl-1H-pyrazole-3-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1738928-0.1g |

methyl 4-(2-hydroxy-3-methoxy-3-oxopropyl)-1-methyl-1H-pyrazole-3-carboxylate |

2229272-56-2 | 0.1g |

$1371.0 | 2023-09-20 | ||

| Enamine | EN300-1738928-5.0g |

methyl 4-(2-hydroxy-3-methoxy-3-oxopropyl)-1-methyl-1H-pyrazole-3-carboxylate |

2229272-56-2 | 5g |

$4517.0 | 2023-06-03 | ||

| Enamine | EN300-1738928-0.5g |

methyl 4-(2-hydroxy-3-methoxy-3-oxopropyl)-1-methyl-1H-pyrazole-3-carboxylate |

2229272-56-2 | 0.5g |

$1495.0 | 2023-09-20 | ||

| Enamine | EN300-1738928-10g |

methyl 4-(2-hydroxy-3-methoxy-3-oxopropyl)-1-methyl-1H-pyrazole-3-carboxylate |

2229272-56-2 | 10g |

$6697.0 | 2023-09-20 | ||

| Enamine | EN300-1738928-0.05g |

methyl 4-(2-hydroxy-3-methoxy-3-oxopropyl)-1-methyl-1H-pyrazole-3-carboxylate |

2229272-56-2 | 0.05g |

$1308.0 | 2023-09-20 | ||

| Enamine | EN300-1738928-0.25g |

methyl 4-(2-hydroxy-3-methoxy-3-oxopropyl)-1-methyl-1H-pyrazole-3-carboxylate |

2229272-56-2 | 0.25g |

$1432.0 | 2023-09-20 | ||

| Enamine | EN300-1738928-5g |

methyl 4-(2-hydroxy-3-methoxy-3-oxopropyl)-1-methyl-1H-pyrazole-3-carboxylate |

2229272-56-2 | 5g |

$4517.0 | 2023-09-20 | ||

| Enamine | EN300-1738928-10.0g |

methyl 4-(2-hydroxy-3-methoxy-3-oxopropyl)-1-methyl-1H-pyrazole-3-carboxylate |

2229272-56-2 | 10g |

$6697.0 | 2023-06-03 | ||

| Enamine | EN300-1738928-1.0g |

methyl 4-(2-hydroxy-3-methoxy-3-oxopropyl)-1-methyl-1H-pyrazole-3-carboxylate |

2229272-56-2 | 1g |

$1557.0 | 2023-06-03 | ||

| Enamine | EN300-1738928-2.5g |

methyl 4-(2-hydroxy-3-methoxy-3-oxopropyl)-1-methyl-1H-pyrazole-3-carboxylate |

2229272-56-2 | 2.5g |

$3051.0 | 2023-09-20 |

methyl 4-(2-hydroxy-3-methoxy-3-oxopropyl)-1-methyl-1H-pyrazole-3-carboxylate 関連文献

-

Xiaohui Tian,Jochen Autschbach,Yizhong Yuan,Jinyu Sun,Xin Liu,Chuan Chen,Huijun Cao J. Mater. Chem. C, 2013,1, 5779-5790

-

P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874

-

Marie-Laure Hisette,Paula Haddad,Thomas Gisler,Carlos Manuel Marques,André Pierre Schröder Soft Matter, 2008,4, 828-832

-

Hang Ma,Daniel B. Niesen,Ang Cai,Bongsup P. Cho,Wen Tan,Qiong Gu,Jun Xu,Navindra P. Seeram RSC Adv., 2015,5, 107904-107915

2229272-56-2 (methyl 4-(2-hydroxy-3-methoxy-3-oxopropyl)-1-methyl-1H-pyrazole-3-carboxylate) 関連製品

- 1422509-98-5(1-(3-chloro-2,6-difluorophenyl)prop-2-en-1-one)

- 1805379-74-1(2-Bromo-3-(difluoromethyl)-6-nitropyridine-5-acetonitrile)

- 50576-84-6(2-(4-Aminophenyl)-1H-benzoimidazol-4-ylamine)

- 139604-89-0(1,1,1,2-Tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane)

- 1394780-04-1(5,6-dichloro-N-methyl-N-(pyridin-3-yl)methylpyridine-3-sulfonamide)

- 2138114-42-6(2-(piperidin-1-yl)benzaldehyde hydrochloride)

- 1369174-19-5(2,2-dimethyl-3-(2-methylquinolin-6-yl)propan-1-amine)

- 2172457-51-9(3-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamido-2-methylpropanoic acid)

- 2279938-29-1(Alkyne-SS-COOH)

- 2639411-78-0(6-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride)

推奨される供給者

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量